molecular formula C10H10N2OS B14010263 3-Anilino-3-oxopropyl thiocyanate CAS No. 19314-02-4

3-Anilino-3-oxopropyl thiocyanate

Cat. No.: B14010263
CAS No.: 19314-02-4
M. Wt: 206.27 g/mol
InChI Key: NYAPBFLWKOEEGJ-UHFFFAOYSA-N
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Description

3-Anilino-3-oxopropyl thiocyanate is a chemical compound of interest in organic synthesis and medicinal chemistry research. Thiocyanate-containing organic compounds, such as this one, are valuable as synthetic intermediates or building blocks for constructing more complex molecular architectures, including various heterocyclic systems . Researchers utilize these scaffolds to develop novel compounds for bioactivity screening. Organic thiocyanates have been studied for a range of potential biological activities, including serving as precursors for compounds with antitumor, antimicrobial, and enzyme inhibitory properties . The mechanism of action for thiocyanate derivatives can vary significantly but often involves interaction with biological thiols or incorporation into larger pharmacophores. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

CAS No.

19314-02-4

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

(3-anilino-3-oxopropyl) thiocyanate

InChI

InChI=1S/C10H10N2OS/c11-8-14-7-6-10(13)12-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,12,13)

InChI Key

NYAPBFLWKOEEGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-Anilino-3-oxopropyl thiocyanate typically involves:

  • Starting materials : Amino-substituted ketones or halogenated precursors bearing an anilino group.
  • Introduction of thiocyanate group : Via nucleophilic substitution or thiocyanation reactions using thiocyanate salts or thiocyanate-containing reagents.
  • Reaction conditions : Often catalyzed or facilitated by Lewis acids or transition metal catalysts, with control over temperature, solvent, and atmosphere.

Thiocyanation via Reaction with Thiocyanate Salts

One of the classical approaches to introduce the thiocyanate group is the reaction of a suitable halogenated precursor with potassium thiocyanate or ammonium thiocyanate under controlled conditions. This nucleophilic substitution replaces a leaving group (e.g., halogen) with the thiocyanate group.

Step Reagents & Conditions Outcome Notes
1 3-Anilino-3-halopropyl ketone + KSCN Nucleophilic substitution to form thiocyanate Reaction performed in polar aprotic solvents (e.g., dimethylformamide) at elevated temperature (60–90 °C)
2 Work-up with aqueous media and purification Isolation of 3-Anilino-3-oxopropyl thiocyanate Purification via recrystallization or chromatography

This method benefits from straightforward reaction conditions and readily available reagents but requires careful control to avoid side reactions or isomeric thiocyanate/isoscyanate formation.

Lewis Acid-Catalyzed Thiocyanation of Phenyl Amines

A more advanced method involves the use of boron trihalogenides (e.g., boron trichloride) or aluminum chloride as Lewis acid catalysts to promote thiocyanation on aromatic amines or phenols, which can be adapted for 3-anilino-3-oxopropyl derivatives.

  • The process entails reacting the phenylamine substrate with alkyl or aryl thiocyanates in the presence of boron trihalogenide.
  • Intermediate boron complexes are formed and subsequently hydrolyzed under basic conditions to yield the thiocyanate product.
Parameter Details
Catalyst Boron trichloride, boron tribromide, aluminum chloride
Thiocyanate source Alkyl thiocyanates (e.g., methyl thiocyanate) or aryl thiocyanates
Solvent Inert solvents such as methylene chloride, 1,2-dichloroethane, benzene, toluene
Temperature Room temperature to solvent boiling point (25–110 °C depending on solvent)
Atmosphere Inert gas (nitrogen or argon) to prevent oxidation
Work-up Treatment with weak base (e.g., sodium carbonate) to hydrolyze boron complex to thiocarboxyimidic acid ester, then strong base (e.g., sodium hydroxide) to yield thiocyanate

This method offers high selectivity and yields, especially for ortho-substituted phenylamines, and can be adapted for anilino-substituted ketones with appropriate modifications.

Photochemical and Photoredox Catalytic Thiocyanation

Recent advancements have introduced greener, milder methods for thiocyanation using photochemical or photoredox catalysis:

  • Photocatalytic oxidative coupling : Using visible light and photocatalysts such as eosin Y, ammonium thiocyanate serves as the thiocyanate source.
  • Mechanism : Light excitation of the photocatalyst generates reactive radicals that facilitate thiocyanation at C(sp3) centers.
  • This approach avoids harsh reagents and conditions, offering environmentally friendly pathways.
Feature Description
Photocatalyst Eosin Y (1 mol%) or Iridium complexes
Thiocyanate source Ammonium thiocyanate
Light source Green LED or visible light
Reaction medium Typically aqueous or organic solvents
Temperature Ambient temperature
Advantages Mild conditions, high selectivity, environmentally benign
Application Suitable for thiocyanation of tertiary amines and other C(sp3)–H bonds, adaptable to anilino ketones

While direct literature on 3-anilino-3-oxopropyl thiocyanate via this method is limited, the principles are applicable and promising for future synthetic routes.

Multistep Synthetic Routes Involving Cyclization and Coupling

In complex synthetic schemes, 3-anilino-3-oxopropyl thiocyanate can be prepared as an intermediate or final product via multistep reactions involving:

  • Ullmann-type coupling reactions to form the anilino-substituted ketone backbone.
  • Subsequent cyclization or condensation with thiocyanate reagents.
  • Use of copper catalysts (cuprous iodide, bromide, or chloride) and bases such as cesium carbonate or potassium carbonate.
  • Solvents like N,N-dimethylacetamide or N,N-dimethylformamide.

These routes, while more elaborate, enable high yields and purity, suitable for scale-up and industrial production.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Limitations
Nucleophilic substitution 3-Anilino-3-halopropyl ketone + KSCN 60–90 °C, polar aprotic solvent Simple, direct Possible side reactions
Lewis acid-catalyzed thiocyanation Boron trihalogenides, alkyl/aryl thiocyanates RT to reflux, inert atmosphere High selectivity, good yields Requires moisture control
Photoredox catalysis Ammonium thiocyanate, eosin Y, visible light Ambient temperature, green light Green, mild, selective Emerging method, substrate scope
Multistep coupling & cyclization Cuprous salts, bases, DMF/DMAC solvents 90–95 °C, inert atmosphere High purity, scalable More complex, longer synthesis time

Chemical Reactions Analysis

Types of Reactions

3-Anilino-3-oxopropyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Phenyl Isothiocyanate: Used in the synthesis of the compound.

    Sodium Hydroxide: Acts as a base to facilitate the reaction.

    Carbonyl Compounds: Used in condensation reactions to form heterocyclic structures.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Anilino-3-oxopropyl thiocyanate involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of bioactive molecules. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Insights :

  • Bulky aromatic substituents (e.g., 7f, 7h) elevate melting points and reduce solubility in polar solvents.
  • Simpler thiocyanates (e.g., methyl thiocyanate) are volatile and prevalent in biological systems.

Reactivity and Stability

  • Thiocyanate group reactivity: The -SCN group participates in nucleophilic substitutions and metal coordination. For example, ammonium thiocyanate disrupts protein-ligand interactions in immunological assays .
  • Stability under synthesis: Compounds like 7f and 7h are synthesized in ethanol under reflux, with yields >65%, indicating moderate stability during preparation .
  • Degradation : Thiocyanates can hydrolyze to cyanate or sulfide under acidic/basic conditions, affecting their environmental persistence .

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